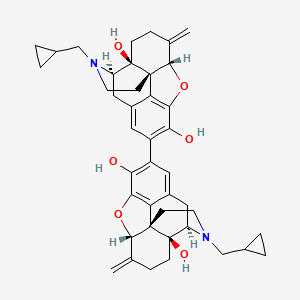

2,2'-Bisnalmefene

Description

Historical Context of 2,2'-Bisnalmefene in Chemical and Pharmacological Research

The emergence of this compound in scientific literature is directly linked to the development and stability testing of nalmefene (B1676920) hydrochloride. A key study published in 1995 investigated the stability of Revex™, an injectable form of nalmefene hydrochloride, over a period of up to 36 months at various temperatures. pda.orgnih.gov This research utilized High-Performance Liquid Chromatography (HPLC) to monitor the potency of nalmefene and to quantify any degradation products that formed over time. pda.orgnih.gov

The study conclusively identified this compound as the sole degradation product observed during the stability trials. pda.orgnih.gov The researchers found that the rate of nalmefene potency loss was directly comparable to the rate of this compound formation, which followed first-order kinetics. pda.orgnih.gov This foundational research established the identity of this compound and its origin as a chemical derivative formed from the degradation of nalmefene, placing its historical context firmly within the realm of pharmaceutical analysis and quality control. pda.orgnih.gov

Current Research Landscape and Significance of this compound Studies

In the contemporary research landscape, this compound is significant primarily as a pharmaceutical reference standard. axios-research.compharmaffiliates.comsynzeal.com It is a fully characterized chemical compound used for the quality control of Nalmefene, an opioid antagonist. axios-research.comsynzeal.comcleanchemlab.com The principal application of this compound is in analytical method development, method validation (AMV), and quality control (QC) processes during the synthesis and formulation stages of nalmefene drug products. axios-research.comsynzeal.comsynzeal.comclearsynth.com Its use as a reference standard allows for traceability against pharmacopeial standards, ensuring the purity and stability of the final pharmaceutical product. axios-research.comsynzeal.com

Beyond its role as an analytical standard, its structure has drawn interest in pharmacological research. cymitquimica.com As a bivalent ligand composed of two opioid antagonist units, this compound has a theoretical potential to interact with opioid receptors. cymitquimica.com The study of bivalent ligands, which can simultaneously interact with two receptor sites, is an active area of research for developing drugs with novel pharmacological profiles. nih.govresearchgate.netacs.org While specific pharmacological studies on this compound itself are not extensively detailed in current literature, its structural class suggests potential for biological activity that remains a subject for ongoing investigation. cymitquimica.com

Relationship of this compound to Nalmefene in Research Contexts

The relationship between this compound and nalmefene is direct and structurally defined: this compound is a dimer of nalmefene. cymitquimica.com Its molecular structure consists of two nalmefene molecules linked together at a central carbon atom. cymitquimica.com This connection makes it a "bis" compound, as reflected in its name.

In research and pharmaceutical contexts, this compound is almost exclusively known as an impurity and degradation product of nalmefene. cymitquimica.compda.orgnih.govsynzeal.com Its formation was documented in stability studies of nalmefene hydrochloride injections, where it was the only degradation product identified. pda.orgnih.gov

This relationship dictates its primary use in the scientific community. As a known impurity, it is crucial for the development of analytical methods to detect and quantify it in nalmefene preparations. axios-research.comcleanchemlab.comclearsynth.com Laboratories use purified this compound as a reference material to validate that their analytical techniques can accurately measure its presence, ensuring that commercial nalmefene products meet stringent purity and safety standards set by regulatory bodies. synzeal.comsynzeal.com

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role/Relationship |

| Nalmefene | 55096-26-9 biosynth.compharmaffiliates.com | C₂₁H₂₅NO₃ axios-research.compharmaffiliates.com | 339.43 pharmaffiliates.com | Parent API (Opioid Antagonist) pharmaffiliates.comsynzeal.com |

| This compound | 176220-84-1 pharmaffiliates.com | C₄₂H₄₈N₂O₆ pharmaffiliates.com | 676.84 pharmaffiliates.com | Dimer, Impurity, and Degradation Product of Nalmefene cymitquimica.compda.orgnih.gov |

| Nalmefene Hydrochloride | 58895-64-0 biosynth.comsimsonpharma.com | C₂₁H₂₅NO₃·HCl simsonpharma.com | 375.89 simsonpharma.com | Salt form of the API, used in injections pda.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R,4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H48N2O6/c1-21-7-9-41(47)29-17-25-15-27(33(45)35-31(25)39(41,37(21)49-35)11-13-43(29)19-23-3-4-23)28-16-26-18-30-42(48)10-8-22(2)38-40(42,32(26)36(50-38)34(28)46)12-14-44(30)20-24-5-6-24/h15-16,23-24,29-30,37-38,45-48H,1-14,17-20H2/t29-,30-,37+,38+,39+,40+,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKUTJDLMXTWRE-CVQRZJKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC2(C3CC4=CC(=C(C5=C4C2(C1O5)CCN3CC6CC6)O)C7=C(C8=C9C(=C7)CC1C2(C9(CCN1CC1CC1)C(O8)C(=C)CC2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1CC[C@]2([C@H]3CC4=CC(=C(C5=C4[C@]2([C@H]1O5)CCN3CC6CC6)O)C7=C(C8=C9C(=C7)C[C@@H]1[C@]2([C@]9(CCN1CC1CC1)[C@@H](O8)C(=C)CC2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H48N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938772 | |

| Record name | 17-(Cyclopropylmethyl)-2-[17-(cyclopropylmethyl)-3,14-dihydroxy-6-methylidene-4,5-epoxymorphinan-2-yl]-6-methylidene-4,5-epoxymorphinan-3,14-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176220-84-1 | |

| Record name | 2,2'-Bis(6-deoxo-6-methylenenaltrexone) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176220841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-(Cyclopropylmethyl)-2-[17-(cyclopropylmethyl)-3,14-dihydroxy-6-methylidene-4,5-epoxymorphinan-2-yl]-6-methylidene-4,5-epoxymorphinan-3,14-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Chemical Transformations of 2,2 Bisnalmefene

Multi-step Organic Synthesis Pathways of 2,2'-Bisnalmefene

While not a primary therapeutic agent itself, the synthesis of this compound is of interest for its use as a reference standard in analytical chemistry and for further pharmacological investigation. The synthetic approaches generally leverage the inherent reactivity of the phenolic moiety within the nalmefene (B1676920) structure.

The journey to this compound begins with the synthesis of its monomer, nalmefene. Nalmefene is itself a derivative of naltrexone (B1662487) and is typically synthesized from it through a Wittig reaction. google.com This key transformation involves the conversion of the C6-keto group of naltrexone into a methylene (B1212753) group, a structural feature that differentiates nalmefene. The synthesis of naltrexone often starts from naturally occurring opiates like thebaine or oripavine, undergoing several transformations including N-demethylation and subsequent alkylation with a cyclopropylmethyl group.

Derivatives of nalmefene, particularly those with modifications at the phenolic hydroxyl group or the N-cyclopropylmethyl group, can also serve as precursors for the synthesis of corresponding bis-nalmefene analogs. These modifications can be introduced at various stages of the synthetic sequence, allowing for the creation of a library of dimeric compounds for structure-activity relationship studies.

The critical step in the synthesis of this compound is the formation of the biphenyl (B1667301) C-C bond that links the two nalmefene units. This is typically achieved through an oxidative coupling reaction of the phenolic rings of two nalmefene molecules. This type of reaction is common for phenolic compounds and can be promoted by various reagents.

While specific literature detailing the optimized synthesis of this compound is not extensively available, analogous reactions with similar opioid structures, such as the synthesis of (R),(R)-2,2'-bis-methylnaltrexone, provide a strong precedent. In such cases, the coupling is achieved in the presence of a catalyst and an oxidizing agent. The phenolic ring of one molecule is coupled with the phenolic ring of a second molecule to form the dimer. Biocatalytic approaches using enzymes like cytochrome P450 have also shown promise for the selective oxidative cross-coupling of phenolic substrates. chemrxiv.org

The position of the linkage, at the 2 and 2' positions, is dictated by the electronic properties and steric accessibility of the phenolic rings of the nalmefene molecules.

In a research context, the optimization of the synthesis of this compound would involve a systematic investigation of various reaction parameters to maximize the yield and purity of the final product. Key factors to consider include:

Choice of Oxidizing Agent: A range of oxidizing agents, from simple metal salts to more complex organic oxidants, could be screened.

Catalyst System: The use of transition metal catalysts, such as those based on iron or copper, is common in oxidative phenol (B47542) coupling and would be a primary area for optimization. mdpi.com

Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity.

Temperature and Reaction Time: These parameters are crucial for controlling the kinetics of the reaction and minimizing the formation of side products.

pH: For reactions in aqueous media, the pH can affect the reactivity of the phenolic hydroxyl group.

The table below outlines a hypothetical optimization study for the synthesis of this compound based on common practices in oxidative phenol coupling.

| Parameter | Condition A | Condition B | Condition C | Observed Yield (%) |

|---|---|---|---|---|

| Oxidizing Agent | FeCl₃ | H₂O₂ | O₂ (air) | Variable |

| Catalyst | None | Cu(OAc)₂ | Fe(salen) | Variable |

| Solvent | DCM | MeOH | Toluene | Variable |

| Temperature (°C) | 25 | 50 | 80 | Variable |

Formation of this compound as a Degradation Product

Perhaps more significant from a pharmaceutical perspective is the formation of this compound as the sole and primary degradation product of nalmefene. nih.gov This degradation can occur during the manufacturing, storage, and handling of nalmefene-containing products, impacting their purity, potency, and shelf-life.

The degradation of nalmefene to this compound is primarily driven by the oxidative dimerization of the nalmefene molecule. Several factors can contribute to this process:

Thermal Degradation: Elevated temperatures can provide the activation energy required for the oxidative coupling reaction. Studies on nalmefene hydrochloride injection have shown that temperature is a critical factor in the formation of the dimer. ijssst.info

Oxidative Degradation: The presence of oxygen and/or oxidizing agents can promote the formation of phenolic radicals, which are key intermediates in the dimerization process. The degradation of nalmefene hydrochloride has been observed to be most significant under oxidizing conditions. ijssst.info

Acid-Base Catalyzed Degradation: While less specifically documented for nalmefene dimerization, the stability of the phenolic group can be influenced by pH. Both acidic and basic conditions can potentially catalyze the oxidation and subsequent coupling.

The general mechanism likely involves the formation of a phenoxy radical from the nalmefene molecule through a one-electron oxidation. Two of these radicals can then couple to form the C-C bond, leading to the formation of this compound.

The rate at which nalmefene degrades to this compound is a crucial parameter for determining the shelf-life of pharmaceutical formulations. Kinetic studies have shown that the degradation of nalmefene in hydrochloride injection form follows first-order kinetics. nih.gov This means that the rate of degradation is directly proportional to the concentration of nalmefene.

A study on the stability of Revex® (nalmefene hydrochloride injection) determined the rate constant for the formation of this compound at 25°C to be 0.00441 month⁻¹. nih.gov This low value indicates excellent stability of the product under recommended storage conditions.

The following table summarizes the kinetic data for the degradation of nalmefene to this compound.

| Parameter | Value | Reference |

|---|---|---|

| Reaction Order | First-order | nih.gov |

| Rate Constant (k) at 25°C | 0.00441 month⁻¹ | nih.gov |

By understanding the kinetics of this degradation process, pharmaceutical scientists can develop strategies to minimize the formation of this compound and ensure the quality and efficacy of nalmefene medications. These strategies may include controlling storage temperature, protecting from light, and using appropriate packaging to limit exposure to oxygen.

Advanced Analytical Methodologies for 2,2 Bisnalmefene Research

Chromatographic Techniques in Research

Chromatographic methods are fundamental in the analytical workflow for 2,2'-Bisnalmefene, enabling its separation from the parent drug and other related substances.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound. nih.gov A stability-indicating HPLC method has been developed to determine the potency of Nalmefene (B1676920) and quantify the levels of this compound, its sole degradation product. nih.gov This method demonstrates excellent precision, linearity, and accuracy across the established concentration ranges for the analyte. nih.gov

In a typical HPLC method for analyzing Nalmefene and its impurities, a C18 column is employed. ijssst.info For instance, a Primspher C18 column (150 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer has been used. ijssst.info The detection is often carried out using a UV detector. ijpsonline.com The quantitative determination relies on measuring the peak area of the chromatogram and comparing it to a reference standard. openaccessjournals.com The stability of Nalmefene hydrochloride injection has been assessed using an HPLC method to measure the formation of this compound, with kinetic data indicating a first-order reaction. nih.gov

Table 1: HPLC Method Parameters for Impurity Detection in Nalmefene Hydrochloride Injection

| Parameter | Specification |

| Column | Primsphrer C18 (150 × 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile-phosphate buffer (20:80, v/v) |

| Buffer Composition | 7.8 g Sodium dihydrogen phosphate and 2.0 mL triethylamine (B128534) in 1 L of water |

| pH | 4.2 ± 0.02 (adjusted with 85% phosphoric acid) |

| Data sourced from a study on detecting contaminants in Nalmefene Hydrochloride Injections. ijssst.info |

Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS) for Detection and Quantification

For enhanced sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for the detection and quantification of this compound. nih.gov This technique combines the superior separation capabilities of UPLC with the precise mass detection of MS/MS. certara.com UPLC systems utilize columns with smaller particle sizes (typically under 2 μm), leading to higher resolution and faster analysis times compared to traditional HPLC. waters.com

The MS/MS detector provides a high degree of specificity by monitoring a specific precursor-to-product ion transition for the analyte. certara.com This allows for the accurate quantification of this compound even at very low levels in complex matrices. The development of a UPLC-MS/MS method involves optimizing chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity, accuracy, and precision. nih.govnih.gov This methodology is particularly valuable for therapeutic drug monitoring and detecting trace-level impurities. nih.govnih.gov

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules, including this compound. springernature.comoxinst.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain detailed structural information. nih.gov 1D NMR spectra, such as ¹H and ¹³C NMR, provide information about the different chemical environments of the hydrogen and carbon atoms in the molecule. oxinst.com

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. weebly.com These experiments help in assembling the complete molecular structure and confirming the dimeric nature of this compound, which is formed from two Nalmefene units. ijssst.inforesearchgate.net The comprehensive characterization data provided with reference standards of this compound often includes detailed NMR analysis. clearsynth.comclearsynth.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a critical tool for determining the molecular weight of this compound and analyzing its fragmentation pattern. wikipedia.org The molecular weight of this compound is reported as 676.84 g/mol , corresponding to the molecular formula C₄₂H₄₈N₂O₆. clearsynth.combiosynth.com The mass spectrometer ionizes the molecule, creating a molecular ion whose mass-to-charge ratio (m/z) is measured. chemguide.co.uk

Furthermore, the fragmentation pattern of the molecular ion provides valuable structural information. chemguide.co.ukmsu.edu The way a molecule breaks apart upon ionization is characteristic of its structure. wikipedia.org By analyzing the m/z values of the fragment ions, chemists can deduce the connectivity of the atoms within the molecule and confirm its identity. libretexts.org This fragmentation analysis is a key component of the comprehensive characterization of this compound. clearsynth.comclearsynth.comsynzeal.com

Method Development and Validation for Research Applications

The development and validation of analytical methods are crucial steps to ensure that the methods are suitable for their intended purpose in research and quality control applications. clearsynth.comsynzeal.comemerypharma.com This process establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications. scispace.com

Method validation encompasses several key parameters, including:

Specificity: The ability of the method to accurately measure the analyte of interest without interference from other components like impurities or degradation products. nuvisan.com

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range. nuvisan.com

Accuracy: The closeness of the test results obtained by the method to the true value. nuvisan.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nuvisan.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jmb.or.kr

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijssst.infojmb.or.kr

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nuvisan.com

For this compound, reference standards are used for analytical method development and validation (AMV) and for Quality Control (QC) applications during the synthesis and formulation stages of Nalmefene. clearsynth.comclearsynth.comsynzeal.comaxios-research.com The validation process ensures the reliability and consistency of the data generated for this impurity. emerypharma.com

Table 2: Validation Parameters for an HPLC Method

| Validation Parameter | Description |

| Specificity | Ensures the method can distinguish the analyte from impurities and degradants. |

| Linearity | Confirms a proportional relationship between signal and concentration. |

| Range | The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Precision | Assesses the repeatability and intermediate precision of the method. |

| Accuracy | Determines the closeness of the measured value to the true value. |

| LOD/LOQ | Establishes the lower limits of detection and reliable quantification. |

| Robustness | Evaluates the method's reliability with minor variations in parameters. |

| This table outlines the typical parameters evaluated during the validation of an HPLC method as per general guidelines. emerypharma.comscispace.comnuvisan.com |

Assessing Selectivity and Linearity in Research Methods

The development and validation of analytical methods for detecting and quantifying impurities in nalmefene hydrochloride injections are crucial due to the compound's stability issues. ijssst.info this compound hydrochloride has been identified as a significant known impurity. ijssst.info High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose. nih.govijssst.infomatec-conferences.org

Selectivity , the ability of a method to accurately measure the analyte in the presence of other components, is a cornerstone of method validation. matec-conferences.orgnih.gov In the context of this compound, selectivity is demonstrated by developing an HPLC method that can separate the peak of this compound from the main peak of nalmefene and other potential impurities or degradation products. ijssst.inforesearchgate.net To achieve this, specific chromatographic conditions are established. For instance, a study utilized a Primspher C18 column with a mobile phase of acetonitrile and a phosphate buffer, which allowed for the distinct resolution of nalmefene and its impurities. ijssst.info The specificity of the method is further confirmed through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to ensure that the method can separate the analyte from any resulting degradation products. researchgate.netnih.gov

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is typically demonstrated by preparing a series of standard solutions of this compound at different concentrations and analyzing them with the HPLC method. nih.gov The response (e.g., peak area) is then plotted against the concentration, and a linear relationship is confirmed if the correlation coefficient (r²) is close to 1. nih.gov

One study on the detection of contaminants in nalmefene hydrochloride injection established a standard curve for bisnalmefene hydrochloride. ijssst.info The linearity was assessed by analyzing five diluted preparations. ijssst.info The slope of the standard curve for bisnalmefene was determined to be 1.963, which was then used to calculate its correction factor relative to nalmefene hydrochloride. ijssst.info

Table 1: Linearity Data for Bisnalmefene Hydrochloride Analysis

This table is interactive. You can sort and filter the data.

| Parameter | Value | Reference |

| Analytical Method | High-Performance Liquid Chromatography (HPLC) | ijssst.info |

| Analyte | Bisnalmefene Hydrochloride | ijssst.info |

| Standard Curve Slope | 1.963 | ijssst.info |

| Correction Factor | 2.206 | ijssst.info |

Preclinical Pharmacological Research of 2,2 Bisnalmefene: Mechanism of Action and Receptor Interactions

Opioid Receptor Binding and Affinity Studies

The interaction of 2,2'-Bisnalmefene with opioid receptors is defined by its binding affinity, or the strength of the interaction, and its functional effect at the receptor, which can be antagonistic, agonistic, or partially agonistic.

In preclinical models, nalmefene (B1676920), the parent compound of this compound, is a potent MOR antagonist. nih.gov An antagonist binds to a receptor but does not activate it, thereby blocking the receptor from being activated by endogenous or exogenous agonists like morphine. painphysicianjournal.commedchemexpress.com This action is crucial in its effects on reward and reinforcement pathways. Preclinical studies suggest that by blocking MORs, nalmefene can modulate the cortico-mesolimbic functions that are often dysregulated by substances like alcohol. drugbank.com As a bivalent ligand composed of two nalmefene molecules, this compound is hypothesized to possess strong MOR antagonistic properties, potentially with altered affinity or avidity due to its dimeric structure.

Quantitative binding assays are used to determine the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki) or the concentration required to occupy 50% of receptors (Kd). justintimemedicine.com While specific quantitative binding data for this compound is not widely available in the reviewed literature, data for its monomer, nalmefene, and other related opioid ligands provide context. The affinity of nalmefene for opioid receptors is well-established, showing high affinity for MOR and KOR. nih.gov

The kinetics of ligand-receptor binding, including the association rate (k-on) and dissociation rate (k-off), determine the duration of the ligand-receptor complex and can be a key predictor of in vivo efficacy. nih.gov For instance, nalmefene is noted to have a long duration of action, which may be related to its binding kinetics. purduepharma.com

Table 1: Opioid Receptor Binding Profile for Nalmefene (Monomer of this compound)

| Receptor | Action | Reference |

|---|---|---|

| Mu (μ) | Antagonist | drugbank.comnih.gov |

| Kappa (κ) | Partial Agonist | drugbank.comnih.govnih.gov |

This table reflects the known activity of nalmefene. Specific binding affinities (Ki values) and kinetic parameters for this compound are not detailed in the available search results.

Cellular and Molecular Mechanisms of Action

The binding of a ligand to an opioid receptor initiates a cascade of intracellular events that produce a physiological response. Opioid receptors are G protein-coupled receptors (GPCRs), and their activation leads to the inhibition of adenylate cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels. painphysicianjournal.comfrontiersin.org

Opioid receptors are widely distributed throughout the central nervous system (CNS), including in areas critical for pain, reward, mood, and stress. mdpi.comnih.gov In the CNS, opioid receptor agonists typically inhibit the release of neurotransmitters. scielo.org.mx As a MOR antagonist, this compound would be expected to block the effects of endogenous opioids (like endorphins) and exogenous opioids at these receptors. nih.gov Conversely, as a KOR partial agonist, it would partially activate pathways regulated by dynorphins, the endogenous ligands for KORs. scielo.org.mx This dual interaction within the CNS contributes to its complex pharmacological profile, influencing various neural circuits simultaneously.

The interaction of opioid ligands with their receptors has profound effects on various neurotransmitter systems. nih.gov Activation of opioid receptors can inhibit the release of several neurotransmitters, including GABA, glutamate, and acetylcholine. nih.govscielo.org.mx The brain's reward system, which is central to addiction, is heavily modulated by the dopaminergic pathway. nih.govdrugabuse.com Opioids can increase dopamine (B1211576) release in the reward circuit, leading to feelings of euphoria. nih.gov

By acting as a MOR antagonist, nalmefene (and by extension, this compound) is thought to modulate this system by blocking the reinforcing effects of dopamine release that can be triggered by substances like alcohol. drugbank.comnih.gov Its partial agonism at KORs can also influence dopamine levels, with studies on nalmefene showing a reduction in extracellular dopamine in the nucleus accumbens. nih.gov This modulation of key neurotransmission pathways, particularly the dopamine system, is a cornerstone of its mechanism of action in preclinical research models. nih.govdrugabuse.com

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Acetylcholine | |

| DAMGO | |

| Dopamine | |

| Dynorphin | |

| Endorphin | |

| GABA (Gamma-Aminobutyric Acid) | |

| Glutamate | |

| Morphine | |

| Nalmefene | |

| Naltrexone (B1662487) |

Downstream Signaling Pathway Modulations (e.g., G-protein Coupling Kinetics)

There is no specific information available in the public domain regarding the modulation of downstream signaling pathways by this compound. G protein-coupled receptors (GPCRs), such as the opioid receptors, initiate intracellular signaling cascades upon activation. painphysicianjournal.comnih.gov The kinetics of G-protein coupling, which involves the exchange of GDP for GTP on the Gα subunit, is a critical step in this process and can be measured to determine a ligand's efficacy. nih.gov Techniques like radiolabeled GTPγS binding assays are employed to study these kinetics, providing insights into whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor. nih.govnih.gov However, no studies have been published that apply these techniques to characterize the effects of this compound on G-protein coupling for any receptor.

In Vitro Pharmacological Characterization

The in vitro pharmacological profile of this compound remains uncharacterized in peer-reviewed literature. Such characterization typically involves a battery of assays to determine a compound's interaction with its biological targets.

Receptor Functional Assays

No data from receptor functional assays for this compound could be located. Functional assays are essential for determining a compound's potency and efficacy. These assays measure the biological response following receptor activation or inhibition. Key parameters derived from these assays include:

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that reduces the response by half.

These values are crucial for understanding a compound's functional activity as an agonist, partial agonist, or antagonist. nih.gov While the structural relationship to Nalmefene suggests that this compound may act as an opioid receptor modulator, its specific functional profile at mu, delta, or kappa opioid receptors has not been reported. mdpi.comwikipedia.org

Enzyme Inhibition or Modulation Assays

There are no published studies on the effects of this compound on enzyme activity. Drug candidates are routinely screened against a panel of enzymes, such as the cytochrome P450 (CYP) family, to assess their potential for metabolic drug-drug interactions. wikipedia.org The metabolism of the parent compound, Nalmefene, is known to occur primarily through glucuronide conjugation. wikipedia.org However, whether this compound inhibits or modulates this or any other enzyme system has not been documented.

In Vivo Efficacy Studies in Animal Models (Focus on Research Models and Mechanistic Insights)

A thorough search yielded no in vivo efficacy studies for this compound in any animal models. Preclinical research relies on such models to investigate the physiological and behavioral effects of a compound and to gain mechanistic insights before human trials. nih.govnih.gov For a compound presumed to interact with the opioid system, these studies would be critical for understanding its potential therapeutic effects and liabilities. nih.gov

Behavioral Models for Opioid System Modulation

No information is available on the behavioral effects of this compound in animal models. Standard preclinical models used to assess opioid system modulators include tests for analgesia (e.g., tail-flick test), locomotor activity, and models of dependence and withdrawal. nih.govnih.gov For instance, the parent compound Nalmefene has been characterized in mice, where it was shown to be a potent antagonist of morphine-induced effects and to precipitate withdrawal, similar to naloxone (B1662785) and naltrexone. nih.govnih.gov The behavioral profile of this compound remains unknown.

Neurobiological Effects in Animal Models

There is no available data concerning the neurobiological effects of this compound in animal models. Investigations in this area would typically involve techniques such as in vivo microdialysis to measure neurotransmitter levels in specific brain regions, or electrophysiology to assess neuronal activity. mdpi.com Studies on Nalmefene have explored its effects on dopamine transmission in the nucleus accumbens, a key brain region in reward and addiction, particularly in the context of alcohol consumption. mdpi.com No comparable neurobiological investigations have been published for this compound.

Preclinical Pharmacological Data for this compound Not Publicly Available

A thorough review of publicly accessible scientific literature and databases has revealed a significant lack of specific preclinical pharmacological data for the chemical compound this compound. Information regarding its mechanism of action and direct interactions with opioid receptors, including binding affinities and functional activities, is not available in the public domain.

This compound is identified as a bivalent analogue and a degradation product or impurity of nalmefene. pharmaffiliates.compharmaffiliates.comlgcstandards.com Nalmefene, the parent compound, is a well-characterized opioid receptor antagonist with antagonist activity at the mu (µ) and delta (δ) opioid receptors and partial agonist activity at the kappa (κ) opioid receptor. nih.govdrugbank.comdovepress.comtga.gov.aumdpi.com This profile has led to its approval for the management of alcohol dependence and opioid overdose. nih.govdrugbank.comdovepress.com

While the structural relationship to nalmefene suggests that this compound may interact with the opioid system, no empirical data from preclinical studies, such as radioligand binding assays or functional assays, have been published to confirm or quantify this interaction. nih.govarizona.edunih.govnih.govfrontiersin.orgresearchgate.netnih.goveurofinsdiscovery.com Such studies are essential for determining a compound's potency, selectivity, and efficacy at specific receptor targets.

The selection and validation of animal models are crucial in opioid research to ensure the translational relevance of preclinical findings. drugbank.comCurrent time information in Bangalore, IN.drugbank.com These models, which include self-administration and place preference paradigms, are evaluated based on their face, construct, and predictive validity to mimic human substance use disorders. Current time information in Bangalore, IN.drugbank.com However, without initial in vitro pharmacological data for this compound, the rationale for its investigation in these complex in vivo models is absent from the available literature.

Computational and Theoretical Studies on 2,2 Bisnalmefene

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computer-based techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. researchgate.netschrodinger.com For 2,2'-Bisnalmefene, these methods can predict how it binds to target receptors, a critical step in understanding its pharmacological profile. Docking simulations, a key component of molecular modeling, predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.govnih.gov

The analysis of ligand-receptor interactions aims to understand the forces that govern the binding of a molecule to its biological target. nih.govresearchgate.net Given that this compound is a dimer of the opioid antagonist Nalmefene (B1676920), its primary targets are predicted to be the opioid receptors, specifically the mu (μ), delta (δ), and kappa (κ) receptors. cymitquimica.commdpi.com

Computational predictions for this compound would focus on how its bivalent nature influences receptor binding. Theoretical models suggest that bivalent ligands can interact with receptors in several ways:

Intramolecular Monovalent Binding: One of the Nalmefene units binds to a single receptor.

Intramolecular Bivalent Binding: Both Nalmefene units of the same molecule bind simultaneously to two adjacent receptor sites, potentially bridging them. This can lead to significantly enhanced affinity and/or selectivity compared to the monomer.

Intermolecular Bivalent Binding: Two separate receptors are cross-linked by the ligand.

Docking simulations would be employed to place the this compound molecule into the binding pockets of opioid receptor crystal structures. mdpi.com The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and amino acid residues in the receptor. This allows for the prediction of binding affinity (e.g., Ki values) and helps to explain why the ligand might favor one receptor type over another. nih.govnih.gov

Table 1: Potential Opioid Receptor Targets for this compound

| Receptor Type | Endogenous Ligand Family | Key Functions |

|---|---|---|

| Mu (μ) Opioid Receptor (MOP) | Endorphins | Analgesia, euphoria, respiratory depression, physical dependence |

| Delta (δ) Opioid Receptor (DOP) | Enkephalins | Analgesia, antidepressant effects, anxiolytic effects |

| Kappa (κ) Opioid Receptor (KOP) | Dynorphins | Analgesia, dysphoria, diuresis, sedation |

| Nociceptin/Orphanin FQ (NOP) Receptor | Nociceptin/Orphanin FQ | Modulation of pain, anxiety, and opioid system function |

This table outlines the primary opioid receptors that serve as potential targets for this compound, based on its structural relation to Nalmefene. frontiersin.org

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.netresearchgate.net For a large and flexible molecule like this compound, identifying the most stable, low-energy conformations is crucial. copernicus.org It is hypothesized that a ligand's "bioactive conformation," the shape it adopts when bound to a receptor, is often a low-energy conformation that exists in solution before binding. copernicus.orgeuropeanpharmaceuticalreview.com

Computational methods can generate a wide range of possible conformations for this compound and calculate their relative energies. This information is then used in docking studies to determine the most likely binding mode—the specific orientation and conformation of the ligand within the receptor's active site. nih.gov Elucidating the binding mode is essential for explaining the compound's activity and for designing new molecules with improved properties. europeanpharmaceuticalreview.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ajrconline.orgwikipedia.orgresearchgate.net These models, once validated, can be used to predict the activity of new, unsynthesized compounds. mdpi.com

While no specific QSAR models for this compound and its analogs have been published, such models could be developed to accelerate the discovery of new bivalent opioid ligands. The process involves several steps:

Data Set Assembly: A series of related compounds (e.g., various bivalent Nalmefene derivatives with different linkers) with experimentally measured biological activities (like receptor binding affinity or functional potency) would be compiled. mdpi.com

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties.

Model Generation: Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the observed biological activity. nih.govnih.govplos.org

Validation: The model's predictive power is rigorously tested using internal and external sets of compounds to ensure its reliability. mdpi.com

Such a predictive model could be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing, thereby saving significant time and resources. ijrpc.comarxiv.org

A primary benefit of QSAR is the ability to identify the key molecular features, or structural determinants, that are most important for a compound's activity. nih.gov The resulting QSAR model highlights which descriptors have the most significant impact on the biological endpoint.

For a series of bivalent ligands like this compound, a QSAR study could reveal:

The optimal length and flexibility of the linker connecting the two Nalmefene units.

The importance of specific functional groups on the Nalmefene pharmacophore for receptor affinity and selectivity.

The contribution of properties like hydrophobicity (logP) or electronic charge distribution to the binding interaction.

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rings | Basic molecular composition and size |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and molecular branching |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability |

| Electronic | Dipole Moment, Partial Atomic Charges | Distribution of electrons within the molecule |

This table lists examples of descriptor types commonly used to build QSAR models, which could be applied to a series of compounds related to this compound. wikipedia.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov While docking provides a static snapshot of a ligand-receptor complex, MD simulations offer a dynamic view, revealing how the complex behaves in a simulated physiological environment. nih.govnih.gov

An MD simulation of this compound bound to an opioid receptor would start with the best-docked pose. The simulation would then calculate the trajectories of atoms over a period of time (from nanoseconds to microseconds), providing detailed information on:

Binding Stability: Whether the ligand remains stably in the binding pocket or if it shifts or dissociates.

Conformational Changes: How the ligand and receptor flex and adapt to each other's presence.

Solvent Effects: The role of water molecules in mediating the ligand-receptor interaction.

Interaction Dynamics: The formation and breaking of hydrogen bonds and other key interactions over the simulation time.

This level of detail is critical for confirming the stability of a predicted binding mode and for gaining a deeper understanding of the molecular basis of the ligand's affinity and efficacy. nih.gov

Investigation of Ligand-Receptor Complex Stability and Dynamics

Molecular Dynamics (MD) simulations are a primary computational tool used to investigate the stability and dynamics of a ligand-receptor complex. biorxiv.org These simulations model the movement of atoms and molecules over time, providing a detailed view of the physical interactions that govern the binding of a ligand to its protein target. nanobioletters.com

Detailed Research Findings:

While specific MD simulation studies focused exclusively on this compound are not widely detailed in public literature, the methodology is extensively applied to bivalent ligands and opioid receptors. nih.govfrontiersin.org In such a study, the this compound molecule would be computationally "docked" into the binding sites of its target opioid receptors, potentially a µ-δ or κ-δ heterodimer. Following docking, MD simulations would be run to assess how the complex behaves in a simulated physiological environment.

Key parameters analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's position from an initial reference structure over the course of the simulation. A stable, low-fluctuation RMSD value over time suggests that the ligand-receptor complex is stable. nanobioletters.comresearchgate.net

Root Mean Square Fluctuation (RMSF): This is calculated for individual amino acid residues in the protein. It helps identify which parts of the receptor become more or less flexible upon ligand binding. biorxiv.org High fluctuations in loop regions are common, but stability in the binding pocket residues is crucial for a strong interaction. nanobioletters.com

Binding Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to estimate the free energy of binding from MD simulation snapshots. A more negative binding energy indicates a more stable and favorable interaction between the ligand and the receptor.

| Metric | Description | Implication for Stability |

| RMSD (Root Mean Square Deviation) | Measures the average change in atomic coordinates for the protein backbone or ligand relative to a starting structure. | A low and plateauing RMSD value (e.g., < 3 Å) typically indicates that the complex has reached a stable equilibrium. researchgate.net |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average positions during the simulation. | High RMSF values in binding site residues may indicate an unstable interaction, while low values suggest the ligand is held rigidly. biorxiv.org |

| Binding Free Energy (e.g., MM/GBSA) | An estimated value of the energy released upon ligand binding. | A more negative value signifies a stronger, more stable binding affinity between the ligand and the receptor. |

| Hydrogen Bond Analysis | Tracks the formation and duration of hydrogen bonds between the ligand and receptor. | Persistent hydrogen bonds throughout the simulation are key indicators of a stable binding mode. |

Protein-Ligand Binding Kinetics Simulation

Beyond static binding affinity, the rates at which a ligand binds (association rate, k_on) and unbinds (dissociation rate, k_off) from its receptor are critical determinants of its pharmacological effect. boisestate.edu The residence time (1/k_off) of a drug at its target, in particular, often correlates better with in vivo efficacy than binding affinity alone. boisestate.educecam.org Computational methods, including various forms of enhanced sampling MD simulations, are used to predict these kinetic parameters. cecam.orgnih.gov

Detailed Research Findings:

Simulating binding kinetics is computationally demanding because ligand binding and unbinding events can occur on timescales ranging from microseconds to hours, which is often beyond the reach of standard MD simulations. cecam.orgbiorxiv.org To overcome this, advanced techniques are employed:

Metadynamics: This method accelerates the unbinding process by adding a history-dependent bias potential to the system, allowing the ligand to escape the binding pocket on a computationally accessible timescale. The resulting trajectory can be used to reconstruct the free energy landscape of the unbinding process and estimate k_off. nih.govbiorxiv.org

Weighted Ensemble and Transition Path Sampling: These methods focus on generating a multitude of short trajectories that can be pieced together to observe rare events like binding or unbinding, from which kinetic rates can be calculated.

Tau-Randomly Accelerated Molecular Dynamics (τRAMD): In this approach, a randomly oriented force is applied to the ligand to speed up its departure from the binding site, providing an estimate of relative residence times. nih.gov

These simulations can reveal the entire binding or unbinding pathway, identifying intermediate states and the primary energy barriers that control the kinetic rates. nih.gov They help distinguish between different binding mechanisms, such as "induced fit," where the protein changes conformation after the ligand binds, and "conformational selection," where the ligand binds to a pre-existing active conformation of the protein. nih.gov While specific kinetic simulations for this compound have not been identified, applying these computational tools would be a logical step to fully characterize its interaction with opioid receptors and predict its duration of action.

| Kinetic Parameter | Symbol | Description | Computational Method Example |

| Association Rate Constant | k_on | The rate at which the ligand binds to the receptor. | Brownian Dynamics, MD Simulations |

| Dissociation Rate Constant | k_off | The rate at which the ligand-receptor complex dissociates. | Metadynamics, τRAMD, Enhanced Sampling MD cecam.orgnih.gov |

| Binding Affinity | K_d | The equilibrium dissociation constant (k_off/k_on), indicating the concentration of ligand needed to occupy 50% of the receptors at equilibrium. | Free Energy Perturbation, Thermodynamic Integration |

| Residence Time | τ | The average time a ligand stays bound to its receptor (1/k_off). | Metadynamics, τRAMD nih.gov |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters (Computational Prediction Methods)

In silico models use a molecule's chemical structure to predict its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. nih.govnih.gov These predictive methods are crucial for filtering out compounds with unfavorable characteristics before they are synthesized, saving significant time and resources in drug development. nih.govsrce.hr

Computational Tools for Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

A variety of computational tools, many available as web servers, have been developed to predict the ADME properties of small molecules. mdpi.com These platforms use quantitative structure-property relationship (QSPR) models, which are statistical models built from large datasets of experimentally measured properties. nih.gov

Detailed Research Findings:

For a molecule like this compound, these tools can provide rapid predictions for key ADME parameters. Commonly used platforms include SwissADME, admetSAR, and pkCSM. mdpi.com They predict properties such as:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well the compound might be absorbed after oral administration. mdpi.com

Distribution: Predictions include blood-brain barrier (BBB) penetration, which is critical for CNS-acting drugs, and plasma protein binding (PPB), which affects the amount of free compound available to act on its target. mdpi.com

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) are likely to metabolize the compound or be inhibited by it. mdpi.com This is vital for anticipating drug-drug interactions.

Excretion: Total clearance and potential as a substrate for transporters like P-glycoprotein are often predicted. mdpi.com

These predictions are based on molecular descriptors calculated from the 2D or 3D structure of the compound, such as lipophilicity (logP), molecular weight, polar surface area, and hydrogen bond counts. mdpi.com While these are predictive models and not a substitute for experimental data, they provide valuable guidance for compound optimization. nih.gov

| ADME Parameter | Predicted Property | Illustrative Prediction for a Nalmefene-like Molecule |

| Absorption | Human Intestinal Absorption (HIA) | High |

| Caco-2 Permeability | Moderate to High | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes |

| Plasma Protein Binding (PPB) | High (>90%) | |

| Metabolism | CYP2D6 Inhibitor | No |

| CYP3A4 Substrate | Yes | |

| Excretion | Total Clearance | Low to Moderate |

| P-glycoprotein Substrate | Yes |

Note: The data in this table is illustrative for a molecule of this type and not based on specific experimental results for this compound.

Predictive Models for Pharmacodynamic Response

Predictive models for pharmacodynamics aim to forecast the biological activity and efficacy of a compound based on its structure. diva-portal.org These models are built using machine learning algorithms and large datasets of compounds with known activities. nih.govnih.gov

Detailed Research Findings:

The primary methods for predicting pharmacodynamic response include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the biological activity of a series of compounds. innovareacademics.in For a compound like this compound, a QSAR model could be developed to predict its binding affinity or functional activity (agonist, antagonist, inverse agonist) at different opioid receptors based on its structural features.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (a pharmacophore) required for biological activity. A new molecule can be screened against the pharmacophore model to predict whether it will be active.

Machine Learning (ML) Models: Modern approaches use advanced ML algorithms like random forests, support vector machines, and neural networks to build highly predictive models from large and diverse datasets. diva-portal.orgnih.gov These models can predict a compound's activity against a specific target or even its effect in a cell-based or clinical setting. nih.govbiorxiv.org For instance, an ML model trained on opioid ligands could predict the receptor subtype selectivity of this compound.

These predictive models are powerful tools for virtual screening of large compound libraries and for guiding the design of new molecules with desired pharmacodynamic profiles. biorxiv.org They can help researchers hypothesize how structural modifications to the this compound scaffold might alter its efficacy or receptor selectivity.

Research on Derivatives and Structural Analogues of 2,2 Bisnalmefene

Synthesis of Novel Bisnalmefene Analogues

The synthesis of novel analogues of 2,2'-Bisnalmefene would logically follow established methodologies for creating bivalent ligands, starting from the parent nalmefene (B1676920) molecule. Nalmefene itself is synthesized from naltrexone (B1662487) through the Wittig reaction, which replaces the 6-keto group with a methylene (B1212753) group. google.com The formation of this compound is likely a byproduct of this process or subsequent degradation.

Strategies for creating new bisnalmefene analogues would involve modifications at several key positions on the nalmefene scaffold. The primary approaches include:

Modification of the N-17 substituent: The N-cyclopropylmethyl group is crucial for the antagonist activity of nalmefene. Diversification at this position by introducing other alkyl or arylalkyl groups could alter the potency and the balance of activity across the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Alterations at the C-6 position: While the 6-methylene group is a defining feature of nalmefene, modifications here could yield interesting pharmacological profiles. For instance, the synthesis of 6-β-naltrexamine derivatives has shown that introducing aryl amides at this position can significantly influence receptor affinity and functional activity. nih.gov

Substitution on the aromatic ring: Introducing substituents on the phenolic A-ring of the morphinan (B1239233) structure could fine-tune electronic and steric properties, potentially leading to enhanced selectivity for a particular opioid receptor subtype.

The linkage between the two nalmefene units in this compound is a direct bond. A key strategy in designing novel bivalent analogues is to introduce and vary a chemical spacer or linker. The nature of the linker is critical as it dictates the distance and relative orientation of the two pharmacophores, which in turn affects how the ligand interacts with receptor dimers.

The design of bivalent ligands targeting G protein-coupled receptor (GPCR) dimers involves careful consideration of the linker's length, rigidity, and chemical composition. biosynth.com For bisnalmefene analogues, this could involve:

Varying Linker Length: Using flexible linkers of different lengths, such as oligoethylene glycol chains, can help determine the optimal distance between the two nalmefene units for simultaneous binding to receptor dimers. google.com

Modifying Linker Rigidity: Employing more rigid linkers, such as those incorporating cyclic structures or double bonds, can conformationally constrain the molecule. This can lead to higher receptor selectivity by favoring a specific binding orientation.

Introducing Functional Groups: Incorporating functional groups within the linker can alter its solubility, polarity, and potential for additional interactions with the receptor surface.

| Linker Strategy | Rationale | Potential Impact |

| Flexible Aliphatic Chains | Allows for conformational flexibility to accommodate different spatial arrangements of receptor binding sites. | May increase affinity through an entropy-driven binding process. |

| Rigid Aromatic or Cyclic Units | Restricts the conformational freedom of the bivalent ligand, pre-disposing it to a specific binding orientation. | Can enhance selectivity for a particular receptor dimer subtype. |

| Functionalized Linkers (e.g., amides, ethers) | Introduces hydrogen bonding capabilities and modifies physicochemical properties like solubility. | Can improve pharmacokinetic properties and add secondary binding interactions. |

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. collaborativedrug.com For bisnalmefene analogues, SAR studies would focus on elucidating the structural requirements for potent and selective interaction with opioid receptors.

The pharmacological profile of nalmefene is characterized by its antagonist activity at the μ- and δ-opioid receptors and a partial agonist effect at the κ-opioid receptor. nih.govnih.gov The dimerization of nalmefene and the introduction of linkers would be expected to significantly alter this profile.

Receptor Selectivity: The distance imposed by a linker in a bivalent analogue can be optimized to selectively target homodimers (e.g., μ-μ) or heterodimers (e.g., μ-δ) of opioid receptors. For instance, a specific linker length might favor bridging the binding sites within a μ-δ heterodimer, leading to a ligand with a unique pharmacological profile.

Potency: Bivalent ligands can exhibit dramatically increased potency compared to their monovalent counterparts. This "bivalency effect" is often attributed to an increased local concentration of the pharmacophore near the receptor and a slower dissociation rate. SAR studies on naltrexamine bivalent ligands have demonstrated that the length of the spacer can have a profound impact on antagonist potency at different opioid receptor subtypes. google.com

The key pharmacophore in this context is the nalmefene molecule itself. Important binding motifs within the nalmefene structure include:

The Protonated Nitrogen (N-17): Forms a critical ionic interaction with a conserved aspartate residue in the binding pocket of opioid receptors.

The Phenolic Hydroxyl Group (at C-3): Acts as a hydrogen bond donor, which is a key interaction for binding to opioid receptors.

The Morphinan Skeleton: Provides the rigid three-dimensional structure necessary for fitting into the receptor's binding pocket.

SAR studies would aim to understand how modifications to these motifs in a bivalent context affect receptor interaction. For example, altering the N-17 substituent in one or both nalmefene units of a bivalent analogue could create ligands with mixed efficacy profiles (e.g., agonist/antagonist).

Comparative Pharmacological Profiling of Analogues

A systematic comparative pharmacological profiling of hypothetical bisnalmefene analogues would be essential to characterize their therapeutic potential. This would involve a series of in vitro and in vivo assays.

The initial screening would likely involve radioligand binding assays to determine the affinity (Ki) of the novel analogues for the μ, δ, and κ opioid receptors. This would provide a direct comparison of how structural modifications affect binding affinity relative to the parent compound, nalmefene, and this compound.

Following binding assays, functional assays are crucial to determine the efficacy of the analogues at each receptor subtype (i.e., whether they act as agonists, antagonists, or partial agonists). A commonly used method is the [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor stimulation.

The table below illustrates a hypothetical comparative profile for a series of bisnalmefene analogues, demonstrating how different linkers could influence opioid receptor binding affinity.

| Compound | Linker | μ-Opioid Ki (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) |

| Nalmefene (Monomer) | N/A | 0.5 | 1.2 | 0.3 |

| This compound | Direct Bond | Data Not Available | Data Not Available | Data Not Available |

| Analogue A | (CH₂)₄ | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Analogue B | (CH₂)₈ | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Analogue C | Rigid Phenyl Linker | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Note: The Ki values for Nalmefene are representative literature values. Values for analogues are hypothetical to illustrate the expected outcomes of SAR studies.

Differential Effects on Mu and Kappa Opioid Receptors

The parent molecule, nalmefene, is an antagonist at the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), and a partial agonist at the kappa-opioid receptor (KOR). drugbank.commdpi.com Research into bivalent ligands like this compound and its analogues investigates how linking two of these units affects selectivity and functional activity at MOR and KOR.

The length and nature of the spacer connecting the two nalmefene units are critical determinants of the resulting compound's pharmacological profile. Studies on similar bivalent ligands derived from opioid alkaloids have shown that variations in the spacer length can shift the activity of the compound. For instance, the spacer length can influence whether a ligand can effectively bridge two binding sites on a receptor dimer, which in turn affects its potency and selectivity. nih.gov

In the broader context of morphinan-based derivatives, structural modifications have been shown to switch receptor selectivity. For example, studies on naltrexone derivatives—structurally similar to nalmefene—demonstrated that substituting certain groups on the main structure could shift a compound from being MOR-selective to having dual MOR/KOR selectivity. nih.gov Specifically, the introduction of 14-heteroaromatic substituents on the naltrexone scaffold led to compounds with high affinity for both MOR and KOR. nih.gov This principle suggests that derivatives of this compound could be synthesized to fine-tune the MOR versus KOR activity profile by altering both the spacer and the core morphinan structure.

The table below summarizes the receptor binding affinities (Ki) of the parent compound, nalmefene, for the primary opioid receptors. The development of this compound derivatives aims to modulate these affinities to achieve specific selectivities.

Table 1: Opioid Receptor Binding Affinity of Nalmefene

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| Mu (μ) Opioid Receptor | 0.24 nM |

| Kappa (κ) Opioid Receptor | 0.083 nM |

| Delta (δ) Opioid Receptor | 16 nM |

Data sourced from studies on nalmefene's receptor binding profile. wikipedia.org

Exploration of Novel Receptor Interactions

The study of bivalent ligands like this compound extends to exploring interactions with novel receptor complexes, particularly receptor heterodimers. Opioid receptors can form dimers (homodimers or heterodimers) with other opioid receptors or with entirely different types of G-protein coupled receptors (GPCRs). frontiersin.orgfrontiersin.org These heterodimers can exhibit pharmacological properties that are distinct from their individual monomeric receptors. nih.govfrontiersin.org

Bivalent ligands are valuable tools for investigating these receptor complexes. A ligand designed with an appropriate spacer length could theoretically bind simultaneously to two receptors in a dimer, such as a MOR-KOR or MOR-DOR heterodimer. nih.gov This can lead to unique signaling outcomes compared to a monovalent ligand that only binds to one receptor. frontiersin.org

Research in this area has explored bivalent ligands targeting MOR-DOR heterodimers and MOR-NOP (Nociceptin/Orphanin FQ receptor) heterodimers. nih.govplos.org For example, bivalent ligands containing both a MOR agonist and a DOR antagonist pharmacophore have been created to probe the functional consequences of MOR-DOR interactions. nih.gov Similarly, research has been conducted on ligands that target the interaction between MOR and the chemokine receptor CXCR4, which is implicated in neuropathic pain. vcu.edu

While specific studies on this compound's interaction with non-opioid receptors are not detailed in the provided results, the principles from related bivalent ligand research are applicable. The structure of this compound could be modified to create new derivatives where one of the nalmefene pharmacophores is replaced by a ligand for a different receptor, creating a "heterobivalent" compound. Such a molecule could be used to study the interactions and signaling of receptor pairs like MOR-CXCR4 or MOR-mGluR5. frontiersin.orgvcu.edu This approach could lead to the development of therapeutics with novel mechanisms of action. frontiersin.org

Methodological Considerations and Best Practices in 2,2 Bisnalmefene Research

Experimental Design and Rigor in Preclinical Studies

Carefully designed preclinical studies are fundamental to the successful translation of basic scientific discoveries into clinical practice. mdpi.com These studies often involve a variety of experimental models, including in vitro simulations and in vivo animal models, to assess the properties of new therapeutic agents. mdpi.com A robust experimental design minimizes bias and increases the likelihood of detecting biologically meaningful effects. jax.org

A critical initial step is a thorough review of existing literature to identify knowledge gaps and select the most appropriate animal model for the research question. mdpi.com The design should be powerful enough to detect relevant biological effects and should be planned in detail before the study commences. jax.org This includes defining clear inclusion and exclusion criteria for the study subjects. jax.org

Key Components of a Robust Preclinical Study Design:

| Component | Description | Reference |

| Clear Objectives | The research should have a well-defined scientific purpose. | apa.org |

| Appropriate Model Selection | The chosen animal or in vitro model should accurately mimic the human condition or disease being studied. | mdpi.comppd.com |

| Dose-Response Evaluation | It is crucial to report dose-response results to understand the compound's potency and efficacy. | jax.org |

| Replication | Preclinical research should be replicated in multiple models of the same disease and in different species to ensure the robustness of the findings. | jax.org |

Statistical Methodologies for Data Analysis

The choice of statistical methods is a critical aspect of research design that directly impacts the interpretation of results. biochemia-medica.com The statistical analysis plan should be determined before the study begins and clearly described in the methodology section of any publication. biochemia-medica.com

For comparing two groups, such as a treatment group and a control group, statistical tests are employed to determine if observed differences are statistically significant. acutecaretesting.org In studies with multiple data points over time, such as pharmacokinetic studies, multivariate statistical procedures may be more appropriate than repeated application of simpler tests. researchgate.net

Commonly used statistical approaches in preclinical research include:

Analysis of Variance (ANOVA): Used to compare the means of two or more groups. nih.gov Retrospective data analysis has shown that experimental designs utilizing multiple patient-derived xenograft (PDX) lines with fewer mice per line can provide robust results and account for inter-tumor variability when using ANOVA. nih.gov

Cox Regression: A statistical method for investigating the effect of several variables on the time a specified event takes to happen. nih.gov

T-tests: While sometimes used, t-tests may not always be reliable for assessing the comparability of two sets of measurements in method comparison studies. acutecaretesting.org

It is essential to present results with adequate precision and to provide measures of confidence, such as confidence intervals, for all estimates. biochemia-medica.com The p-value for all statistical tests should also be reported. biochemia-medica.com

Control Groups and Blinding Strategies in In Vivo Research

The use of appropriate control groups is a cornerstone of rigorous experimental design. In studies investigating the effects of a compound like 2,2'-Bisnalmefene, a vehicle control group, which receives the delivery solution without the active compound, is essential to distinguish the compound's effects from those of the vehicle itself. nih.gov For example, in a study on nalmefene (B1676920), a significant difference was observed between the vehicle and morphine control groups. nih.gov

Blinding is another critical strategy to minimize bias. In a double-blind study, neither the researchers nor the subjects know who is receiving the active treatment and who is receiving a placebo or control. plos.org This prevents conscious or unconscious biases from influencing the results. A systematic review of studies on endogenous opioid antagonism found that 37 out of 38 included studies were double-blind. plos.org In some cases, blinding may not be feasible due to the complexity of the experimental procedures, but this limitation should be acknowledged. umich.edu

Ethical Considerations in Animal Research

The use of animals in research carries significant ethical responsibilities. nih.gov All research involving animals must be conducted in accordance with applicable laws and regulations, and with a strong commitment to animal welfare. apa.org

Institutional Animal Care and Use Committee (IACUC) Protocols

All research procedures involving animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). apa.orgttuhsc.edu The IACUC is responsible for ensuring that animal research is conducted ethically and humanely. apa.org The committee typically includes veterinarians, scientists, and members of the public to provide a comprehensive review. apa.org

The IACUC protocol must provide a clear scientific justification for the use of animals and detail all procedures, including animal care, housing, and any potential for pain or distress. apa.orgbu.edu Researchers must adhere strictly to the approved protocol. ttuhsc.edu Any modifications to the protocol must be submitted to and approved by the IACUC before implementation. uaf.edu

Principles of Replacement, Reduction, and Refinement (3Rs)

The "3Rs" provide a framework for the ethical use of animals in research. plos.orgeuropa.eu These principles are:

Replacement: Using non-animal methods whenever possible. europa.euinterpharma.ch This can include in vitro cell cultures, "organs-on-a-chip," and computer modeling. interpharma.chethz.ch

Reduction: Using the minimum number of animals necessary to obtain scientifically valid data. europa.euinterpharma.ch This can be achieved through careful experimental design and statistical analysis. interpharma.ch

Refinement: Modifying procedures to minimize pain, suffering, and distress, and to enhance animal welfare. europa.euinterpharma.chforskningsetikk.no This includes providing appropriate housing, handling, and veterinary care. forskningsetikk.no

The implementation of the 3Rs has led to significant improvements in preclinical research and is a continuous effort in the scientific community. interpharma.chnih.gov

Future Directions and Emerging Avenues in 2,2 Bisnalmefene Research

Investigation of Allosteric Modulation at Opioid Receptors

Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, offer a novel therapeutic strategy by fine-tuning the receptor's response to endogenous ligands. nih.gov Positive allosteric modulators (PAMs) can enhance the signaling of endogenous opioids, potentially offering pain relief with a reduced side-effect profile, while negative allosteric modulators (NAMs) can decrease receptor activity. nih.govbiorxiv.org The structure of 2,2'-Bisnalmefene, with its two nalmefene (B1676920) units, suggests it could function as an allosteric modulator, possibly by bridging two opioid receptors in a dimer and stabilizing a particular conformational state.

Future research should focus on whether this compound can allosterically modulate opioid receptor activity. This could involve assays to determine if it alters the binding affinity or efficacy of known orthosteric agonists or antagonists. acs.org The dimerization of opioid receptors, such as µ-opioid receptor (MOR) homodimers or MOR-DOR (delta-opioid receptor) heterodimers, is known to be a mechanism for modulating receptor function, and bivalent ligands are uniquely suited to probe these interactions. plos.orgmdpi.comnih.gov Studies could investigate if this compound shows preference for dimeric receptor complexes over monomers, which could lead to unique pharmacological profiles. nih.gov The exploration of such mechanisms may reveal that this compound or similar bivalent ligands could act as biased allosteric modulators, preferentially activating certain signaling pathways (e.g., G-protein pathways over β-arrestin pathways), which is a key area of interest for developing safer analgesics. mdpi.com